molecular formula C17H18N2O3 B11938713 N-(2-Isopropylphenyl)-2-methyl-3-nitrobenzamide CAS No. 438609-14-4

N-(2-Isopropylphenyl)-2-methyl-3-nitrobenzamide

Katalognummer: B11938713
CAS-Nummer: 438609-14-4
Molekulargewicht: 298.34 g/mol
InChI-Schlüssel: MMLQMIOROXRJSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-Isopropylphenyl)-2-methyl-3-nitrobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an isopropyl group attached to the phenyl ring and a nitro group attached to the benzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Isopropylphenyl)-2-methyl-3-nitrobenzamide typically involves the reaction of 2-isopropylaniline with 2-methyl-3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-Isopropylphenyl)-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides and a strong base such as sodium hydride (NaH).

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Major Products Formed

    Reduction: N-(2-Isopropylphenyl)-2-methyl-3-aminobenzamide.

    Substitution: Various N-(2-substituted phenyl)-2-methyl-3-nitrobenzamides.

    Oxidation: N-(2-Isopropylphenyl)-2-carboxy-3-nitrobenzamide.

Wissenschaftliche Forschungsanwendungen

N-(2-Isopropylphenyl)-2-methyl-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-(2-Isopropylphenyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets in biological systems. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isopropyl and methyl groups can influence the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N-(2-Isopropylphenyl)-2-methyl-3-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-(2-Isopropylphenyl)-2-carboxy-3-nitrobenzamide: Similar structure but with a carboxylic acid group instead of a methyl group.

    N-(2-Isopropylphenyl)-2-methyl-3-chlorobenzamide: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

N-(2-Isopropylphenyl)-2-methyl-3-nitrobenzamide is unique due to the presence of both an isopropyl group and a nitro group, which confer specific chemical and biological properties

Eigenschaften

CAS-Nummer

438609-14-4

Molekularformel

C17H18N2O3

Molekulargewicht

298.34 g/mol

IUPAC-Name

2-methyl-3-nitro-N-(2-propan-2-ylphenyl)benzamide

InChI

InChI=1S/C17H18N2O3/c1-11(2)13-7-4-5-9-15(13)18-17(20)14-8-6-10-16(12(14)3)19(21)22/h4-11H,1-3H3,(H,18,20)

InChI-Schlüssel

MMLQMIOROXRJSU-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC=CC=C2C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.